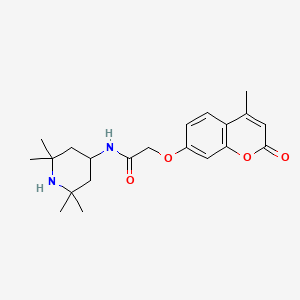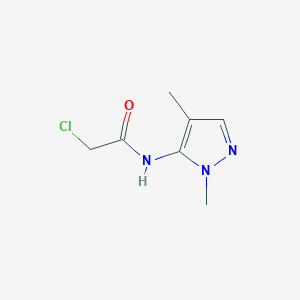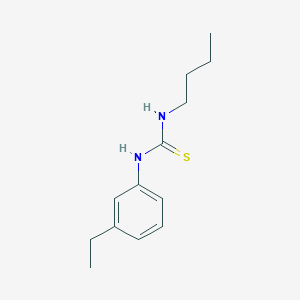
N-(1-pyridin-4-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-4-ylethyl)benzenesulfonamide, also known as PES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PES is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-4-ylethyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. N-(1-pyridin-4-ylethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, and it has been suggested as a potential anticancer agent. In neuroscience, N-(1-pyridin-4-ylethyl)benzenesulfonamide has been studied for its effects on neuronal activity and synaptic plasticity. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been used as a tool compound for drug discovery, as it can selectively bind to certain proteins and modulate their activity.
Wirkmechanismus
N-(1-pyridin-4-ylethyl)benzenesulfonamide is believed to act by inhibiting the activity of certain proteins, including carbonic anhydrase and histone deacetylase. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. The exact mechanism of action of N-(1-pyridin-4-ylethyl)benzenesulfonamide is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of neuronal activity. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been shown to affect the expression of various genes involved in cancer, neurodegenerative diseases, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-pyridin-4-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and selectivity for certain proteins. N-(1-pyridin-4-ylethyl)benzenesulfonamide can also be easily synthesized using various methods, and its effects can be measured using various assays. However, N-(1-pyridin-4-ylethyl)benzenesulfonamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(1-pyridin-4-ylethyl)benzenesulfonamide, including the development of more efficient synthesis methods, the identification of new targets for N-(1-pyridin-4-ylethyl)benzenesulfonamide, and the optimization of its pharmacological properties. N-(1-pyridin-4-ylethyl)benzenesulfonamide can also be further studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. Overall, N-(1-pyridin-4-ylethyl)benzenesulfonamide has shown great potential as a tool compound for scientific research, and further studies on its mechanism of action and physiological effects could lead to the development of new therapies and treatments for various diseases.
Synthesemethoden
N-(1-pyridin-4-ylethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromomethylpyridine with benzenesulfonyl chloride in the presence of a base, or the reaction of 4-pyridinylmethylamine with benzenesulfonyl chloride. The yield and purity of N-(1-pyridin-4-ylethyl)benzenesulfonamide can be improved by using different solvents, reaction conditions, and purification methods.
Eigenschaften
IUPAC Name |
N-(1-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11(12-7-9-14-10-8-12)15-18(16,17)13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSGOLXIKVXKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)




![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)